molecular formula C19H17N3O3S B2766790 N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-nitrobenzamide CAS No. 325977-56-8

N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2766790
CAS No.: 325977-56-8
M. Wt: 367.42
InChI Key: ANKZXOYLAKERJM-UHFFFAOYSA-N
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Description

“N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-nitrobenzamide” is a compound that contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .


Synthesis Analysis

The synthesis of thiazole derivatives, such as “this compound”, involves the combination of thiazole and sulfonamide groups, which are known for their antibacterial activity . The synthesized compounds are then evaluated for their antibacterial activity .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

Thiazoles have certain physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Scientific Research Applications

Quality Control and Preclinical Studies

In scientific research, the development of quality control methods for promising anticonvulsants is crucial. N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-nitrobenzamide, among derivatives of 1,3,4-thiadiazole, has shown significant anticonvulsant activity. The establishment of quality control techniques is a vital step in the preclinical evaluation of new medicinal substances. Methods for identification, impurity determination, and quantitative analysis have been developed, incorporating chromatographic and spectroscopic techniques to ensure the substance's purity and consistency for further study (Sych et al., 2018).

Crystal Engineering and Molecular Interaction

Crystal engineering explores the design of complex structures through molecular interactions such as hydrogen and halogen bonds. Research into the crystal structures of compounds related to this compound highlights the potential for using these interactions in designing materials with desired properties. The study of molecular tapes mediated by strong and weak interactions presents opportunities for novel crystal designs (Saha et al., 2005).

Antimicrobial and Antitubercular Agents

The synthesis and evaluation of novel sulfonamide derivatives containing a thiazole fragment, such as N-(4-sulfamoyl-1,3-thiazol-2-yl)-4-nitrobenzamides, have been conducted to explore their antibacterial activity. These compounds demonstrate significant efficacy against bacterial strains like S. aureus and E. coli, showing promise as potential antimicrobial agents. Additionally, in silico ADME prediction aids in understanding their biological behavior, making them candidates for further pharmaceutical development (Rafiee Pour et al., 2019).

Solvent-Free Synthesis and Antibacterial Activity

Efficient and environmentally friendly synthesis methods are sought after in pharmaceutical research. The solvent-free synthesis of novel sulfonamide derivatives, including those related to this compound, showcases an approach to creating compounds with potential antibacterial properties. Such methods not only streamline the synthesis process but also contribute to the development of new drugs with less environmental impact (Zhang et al., 2020).

Future Directions

The future directions in the research of thiazole derivatives could involve the design and structure-activity relationship of bioactive molecules . This could help in the development of more effective and safer drugs for various diseases.

Properties

IUPAC Name

4-nitro-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-12(2)13-3-5-14(6-4-13)17-11-26-19(20-17)21-18(23)15-7-9-16(10-8-15)22(24)25/h3-12H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKZXOYLAKERJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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